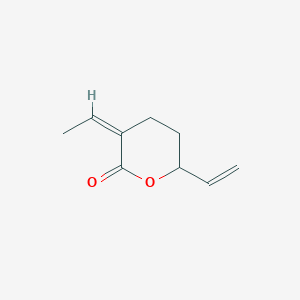
(3Z)-6-ethenyl-3-ethylideneoxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-6-ethenyl-3-ethylideneoxan-2-one is an organic compound characterized by its unique structure, which includes an oxan-2-one ring with ethenyl and ethylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-6-ethenyl-3-ethylideneoxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethenyl and ethylidene precursors in the presence of a catalyst to facilitate the formation of the oxan-2-one ring. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: The compound can participate in substitution reactions, where nucleophiles replace the ethenyl or ethylidene groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of appropriate catalysts.
Major Products: The major products of these reactions include various substituted oxan-2-one derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
(3Z)-6-ethenyl-3-ethylideneoxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-6-ethenyl-3-ethylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ethenyl and ethylidene groups play a crucial role in its reactivity and interaction with enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with multiple double bonds, used in pheromone synthesis.
(3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene: Another polyunsaturated compound with applications in pheromone research.
Comparison: While (3Z)-6-ethenyl-3-ethylideneoxan-2-one shares some structural similarities with these compounds, its unique oxan-2-one ring and specific substituents confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
67693-94-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3Z)-6-ethenyl-3-ethylideneoxan-2-one |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-6-8(4-2)11-9(7)10/h3-4,8H,2,5-6H2,1H3/b7-3- |
InChI Key |
YXJPKSNUBWXRRV-CLTKARDFSA-N |
Isomeric SMILES |
C/C=C\1/CCC(OC1=O)C=C |
Canonical SMILES |
CC=C1CCC(OC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















